molecular formula C₃₆H₆₇NO₁₇ B149114 Lysogb3 CAS No. 126550-86-5

Lysogb3

カタログ番号 B149114
CAS番号: 126550-86-5
分子量: 785.9 g/mol
InChIキー: GRGNVOCPFLXGDQ-TWHXEDJUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis of Lysogangliosides

The synthesis of lysogangliosides, which are gangliosides lacking the fatty acid moiety, has been described in a study that involved the alkaline hydrolysis of gangliosides GM3, GM2, GM1, and GD1a. This process removed the fatty acyl and acetyl groups from the sialic acid residues, with minimal hydrolysis of the acetamido group of N-acetylgalactosamine. A two-phase system allowed for the selective protection of the sphingoid amino group, and lysogangliosides were obtained after re-N-acetylation and removal of the protective group. The overall yield was about 30%, and the structures were confirmed by chemical analysis, negative ion FAB mass spectrometry, and 1H NMR spectroscopy. This method enables the synthesis of labeled gangliosides by re-N-acylation with labeled fatty acids, as demonstrated with GM1 containing a [1-13C]palmitic acid moiety .

Molecular Structure Analysis of Lysyl Hydroxylase 3

A novel isoform of lysyl hydroxylase, lysyl hydroxylase 3 (LH3), has been characterized, revealing a polypeptide of 738 amino acids, including a signal peptide. The amino acid sequence shares high overall identity with earlier characterized isoforms LH1 and LH2, with conserved regions in the carboxyl-terminal and central parts of the molecules. Essential histidine and asparagine residues for enzymatic activity are conserved in LH3. The gene for LH3 (PLOD3) is located on human chromosome 7q36 and rat chromosome 12. LH3 gene expression is highly regulated in adult human tissues, with strong signals in heart, placenta, and pancreas. The synthesized protein in vitro hydroxylates lysyl residues in collagenous sequences in a non-triple helical conformation .

Chemical Reactions Analysis of Aminolevulinate Synthase

The role of lysine 313 in aminolevulinate synthase, an enzyme in the heme biosynthetic pathway, has been studied. Mutagenesis of lysine 313 to alanine, histidine, or glycine resulted in enzymes that could bind the pyridoxal 5'-phosphate cofactor noncovalently and form external aldimines with glycine substrate. However, these mutant enzymes lacked measurable activity, indicating that lysine 313 is not essential for cofactor binding but is crucial for catalysis .

Physical and Chemical Properties Analysis of Lysine in Bovine Mammary Epithelial Cells

Lysine (Lys) has been shown to be a critical dietary nutrient for mammary gland development and milk production. In bovine mammary epithelial cells (BMECs), Lys increased cell viability and protein synthesis while inhibiting protein degradation. Most of the Lys was incorporated into proteins, with a small portion being oxidized or used for the synthesis of other amino acids. Lys significantly upregulated the expression of the amino acid transporter ATB0,+, and activated the mTOR and JAK2-STAT5 pathways, which are involved in protein synthesis .

Lysine's Role in Milk Fat Synthesis

Lysine (Lys) also plays a role in enhancing milk fat synthesis in BMECs, particularly in the presence of fatty acids (FAs). Lys dose-dependently affected cell numbers and milk fat synthesis, with a more pronounced effect when combined with FAs. It was found that Lys enhances FA-induced expression and maturation of sterol regulatory element-binding protein 1c (SREBP-1c) in a fatty-acid-binding protein 5 (FABP5)-dependent manner. The study revealed that Lys stimulates FABP5 expression through the GPRC6A-PI3K signaling pathway, affecting GPRC6A expression and localization at the plasma membrane. This suggests that Lys enhances FA-stimulated milk fat synthesis via the GPRC6A-PI3K-FABP5 signaling in BMECs .

科学的研究の応用

  • Anderson-Fabry Disease Research

    • Field : Medical Genetics
    • Application : LysoGb3 is used in the study of genetic and enzymatic alterations related to Anderson-Fabry Disease (FD), a rare, progressive, multisystem storage disorder caused by the partial or total deficit of the lysosomal enzyme α-galactosidase A (α-Gal A) .
    • Methods : The accumulation of LysoGb3 was determined in the blood of subjects with a symptomatology referable to FD. Exonic mutations in the GLA gene were detected in patients .
    • Results : The accumulation of LysoGb3 was found in all male patients with a mutation responsible for classic or late-onset FD. LysoGb3 levels were consistent with the type of mutations and the symptomatology of patients .
  • Fabry Disease Screening

    • Field : Clinical Genetics
    • Application : Plasma LysoGb3 is used as a biomarker for selecting high-risk patients with Fabry disease from multispecialty clinics for genetic analysis .
    • Methods : Plasma lyso-Gb3 concentration, α-galactosidase A (α-Gal A) activity, and analysis of the α-Gal A gene (GLA) were used for primary and secondary screens, respectively .
    • Results : Plasma lyso-Gb3 was found to be effective for selecting candidates for genetic counseling and testing, revealing unrecognized FD cases, and reducing the number of unnecessary genetic analyses .
  • Mucopolysaccharidoses (MPS) Research

    • Field : Biochemistry
    • Application : LysoGb3 concentration is used in the study of neuronopathic forms of MPS, a group of metabolic disorders caused by the absence or malfunctioning of lysosomal enzymes needed to break down molecules called glycosaminoglycans .
    • Methods : The LysoGb3 concentration was determined in untreated MPS I, MPS II, and MPS III patients .
    • Results : LysoGb3 concentration was significantly elevated in untreated MPS I, MPS II, and MPS III patients, compared to the control group .
  • Neuronopathic Forms of Mucopolysaccharidoses

    • Field : Biochemistry
    • Application : LysoGb3 concentration is used in the study of neuronopathic forms of Mucopolysaccharidoses (MPSs), a group of lysosomal storage disorders associated with impaired glycosaminoglycans (GAGs) catabolism .
    • Methods : The LysoGb3 concentration was determined in untreated MPS I, MPS II, MPS III, MPS IV, and MPS VI patients .
    • Results : LysoGb3 concentration was significantly elevated in untreated MPS I, MPS II, and MPS III patients, compared to the control group. LysoGb3 level was normal in MPS VI and MPS IVA .
  • Primary Screening Biomarker for Fabry Disease

    • Field : Clinical Genetics
    • Application : Plasma LysoGb3 is used as a primary screening biomarker for classic and late-onset Fabry disease in males and females .
    • Methods : Plasma lyso-Gb3 concentration, α-galactosidase A (α-Gal A) activity, and analysis of the α-Gal A gene (GLA) were used for primary and secondary screens, respectively .
    • Results : Plasma lyso-Gb3 was found to be effective for selecting candidates for genetic counseling and testing, revealing unrecognized FD cases, and reducing the number of unnecessary genetic analyses .
  • Lysosomal Storage Diseases Research

    • Field : Medical Genetics
    • Application : LysoGb3 is used in the study of various lysosomal storage diseases, including Krabbe disease and Gaucher disease .
    • Methods : The production of lyso-lipids as a system to decrease cellular accumulation seems to be a common strategy for various lysosomal storage diseases, and elevated lyso-lipid levels have also been found in these diseases .
    • Results : The connection between these diseases and LysoGb3 has not yet been established .
  • Neuronopathic Forms of Mucopolysaccharidoses

    • Field : Biochemistry
    • Application : LysoGb3 concentration is used in the study of neuronopathic forms of Mucopolysaccharidoses (MPSs), a group of lysosomal storage disorders associated with impaired glycosaminoglycans (GAGs) catabolism .
    • Methods : The LysoGb3 concentration was determined in untreated MPS I, MPS II, MPS III, MPS IV, and MPS VI patients .
    • Results : LysoGb3 concentration was significantly elevated in untreated MPS I, MPS II, and MPS III patients, compared to the control group. LysoGb3 level was normal in MPS VI and MPS IVA .
  • Primary Screening Biomarker for Fabry Disease

    • Field : Clinical Genetics
    • Application : Plasma LysoGb3 is used as a primary screening biomarker for classic and late-onset Fabry disease in males and females .
    • Methods : Plasma lyso-Gb3 concentration, α-galactosidase A (α-Gal A) activity, and analysis of the α-Gal A gene (GLA) were used for primary and secondary screens, respectively .
    • Results : Plasma lyso-Gb3 was found to be effective for selecting candidates for genetic counseling and testing, revealing unrecognized FD cases, and reducing the number of unnecessary genetic analyses .
  • Lysosomal Storage Diseases Research

    • Field : Medical Genetics
    • Application : LysoGb3 is used in the study of various lysosomal storage diseases, including Krabbe disease and Gaucher disease .
    • Methods : The production of lyso-lipids as a system to decrease cellular accumulation seems to be a common strategy for various lysosomal storage diseases, and elevated lyso-lipid levels have also been found in these diseases .
    • Results : The connection between these diseases and LysoGb3 has not yet been established .

Safety And Hazards

LysoGb3 is a significant risk factor associated with adverse clinical events such as kidney replacement, atrial fibrillation, or cerebrovascular events .

将来の方向性

Regular observation of plasma lysoGb3 and antibodies is useful for monitoring Fabry patients during enzyme replacement therapy . Long term follow-up of individuals detected by newborn screening will improve our knowledge about the natural history of the disease, the phenotype prediction and the patients’ management .

特性

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNVOCPFLXGDQ-TWHXEDJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H67NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysogb3

CAS RN

126550-86-5
Record name Globotriaosyl lysosphingolipid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
887
Citations
A Nowak, TP Mechtler, T Hornemann… - Molecular genetics and …, 2018 - Elsevier
… LysoGb3 supports identifying patients at risk who require intensive monitoring and treatment. LysoGb3 … phenotypes: the male with the highest LysoGb3 level within the Later-Onset …
Number of citations: 92 www.sciencedirect.com
A Nowak, TP Mechtler, RJ Desnick… - Molecular genetics and …, 2017 - Elsevier
… females in whom the accumulating LysoGb3 was increased, whereas … LysoGb3, whereas their leukocyte α-GalA activities were in the normal range. In these women, the serum LysoGb3 …
Number of citations: 124 www.sciencedirect.com
G Baydakova, A Ilyushkina, L Gaffke, K Pierzynowska… - Diagnostics, 2020 - mdpi.com
… levels/severity of neurological symptoms and the LysoGb3 levels. Finally, in this study, the tendency of mild increase of LysoGb3 concentration was found in neuronopathic forms of …
Number of citations: 8 www.mdpi.com
HC Liao, YH Huang, YJ Chen, SM Kao, HY Lin… - Clinica Chimica …, 2013 - Elsevier
… healthy controls by an elevated plasma lysoGb3 level. The lysoGb3 level was also related to the left … plasma lysoGb3 level which increased gradually as the subjects got older (p < 0.01). …
Number of citations: 36 www.sciencedirect.com
G Duro, C Zizzo, G Cammarata, A Burlina… - International journal of …, 2018 - mdpi.com
… LysoGb3 levels were consistent with the type of mutations and the symptomatology of … , and blood accumulation of LysoGB3. In our experience, LysoGB3 can be considered a reliable …
Number of citations: 76 www.mdpi.com
R Krüger, A Tholey, T Jakoby, R Vogelsberger… - … of Chromatography B, 2012 - Elsevier
… and purified a glycine derivative of lysoGb3 (Gly-lysoGb3). In the following, method development, assay performance and plasma ranges for the diagnostic lysoGb3 assay are reported. …
Number of citations: 47 www.sciencedirect.com
S Malvagia, L Ferri, M Della Bona, W Borsini… - Clinical Chemistry and …, 2021 - degruyter.com
… derivative, globotriaosylsphingosine (LysoGb3). Here, we compare the levels of LysoGb3 in dried blood spots (DBS) and plasma in patients with classic and late-onset phenotypes. …
Number of citations: 7 www.degruyter.com
GV Baydakova, AA Ilyushkina, S Moiseev… - Clinica Chimica …, 2020 - Elsevier
… Here we report the α-Gal A/lysoGb3 ratio as the novel biochemical … lysoGb3 alone showed 8.6% and 74.4% respectively. A new approach of using the ratio of α-Gal A activity to lysoGb3 …
Number of citations: 24 www.sciencedirect.com
M Kagimoto, K Yatsu, A Oka, G Sumida… - European Heart …, 2018 - academic.oup.com
Methods: We searched MEDLINE, EMBASE and CENTRAL (inception to January 2018). We included randomized controlled trials comparing vernakalant with active medications or …
Number of citations: 2 academic.oup.com
J Politei, V Alberton, O Amoreo, N Antongiovanni… - Pediatric …, 2018 - Springer
Background Fabry disease is an X-linked lysosomal storage disorder caused by α-galactosidase enzyme deficiency. We present clinical, biochemical, and histologic findings in children …
Number of citations: 20 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。